molecular formula C10H21ClN2O B13624114 rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans

rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans

Cat. No.: B13624114
M. Wt: 220.74 g/mol
InChI Key: ZUUODJYFWAHSNL-UHFFFAOYSA-N
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Description

rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a cyclohexane ring substituted with methyl and amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclohexane ring: The initial step involves the formation of the cyclohexane ring through a cyclization reaction.

    Substitution reactions: The cyclohexane ring is then subjected to substitution reactions to introduce the methyl and amino groups at specific positions.

    Amidation: The final step involves the amidation reaction to form the carboxamide group.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the desired product yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce different substituents into the cyclohexane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans include:

Uniqueness

The uniqueness of this compound lies in its specific molecular structure and the presence of both methyl and amino groups on the cyclohexane ring. This unique arrangement of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H21ClN2O

Molecular Weight

220.74 g/mol

IUPAC Name

N-methyl-4-(methylaminomethyl)cyclohexane-1-carboxamide;hydrochloride

InChI

InChI=1S/C10H20N2O.ClH/c1-11-7-8-3-5-9(6-4-8)10(13)12-2;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H

InChI Key

ZUUODJYFWAHSNL-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCC(CC1)C(=O)NC.Cl

Origin of Product

United States

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